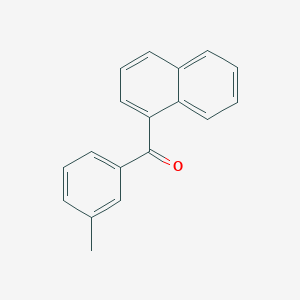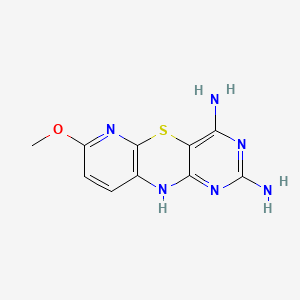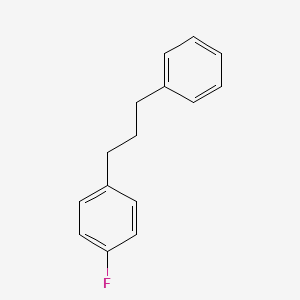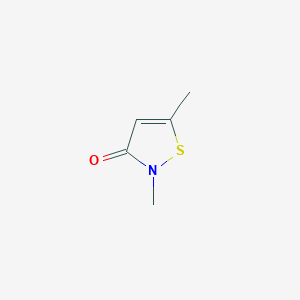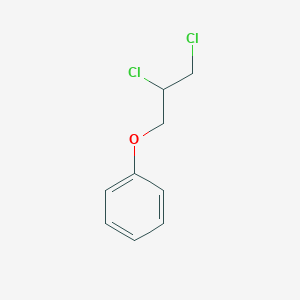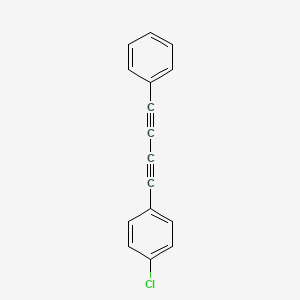
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a phenylbuta-1,3-diyn-1-yl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene typically involves the coupling of acetylene derivatives. One common method is the oxidative acetylene coupling, which uses orthogonal alkyne protection groups to facilitate the sequential closure of macrocyclic subunits . This method ensures the formation of the desired diacetylene bridge, which is significantly longer than the terphenyl backbone, forcing the bridge to bend around the central pylon .
Analyse Chemischer Reaktionen
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a nucleophile on the aromatic ring, particularly in the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the chlorine atom and the phenylbuta-1,3-diyn-1-yl group influences the reactivity and the pathways involved in these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar diacetylene bridge but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-4-(4-phenylbuta-1,3-dien-1-yl)benzene: This compound has a similar structure but with a dienyl group instead of a diynyl group, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
51624-43-2 |
|---|---|
Molekularformel |
C16H9Cl |
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
1-chloro-4-(4-phenylbuta-1,3-diynyl)benzene |
InChI |
InChI=1S/C16H9Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H |
InChI-Schlüssel |
ZZMVTEJGTRRGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


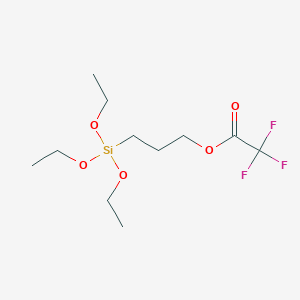
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
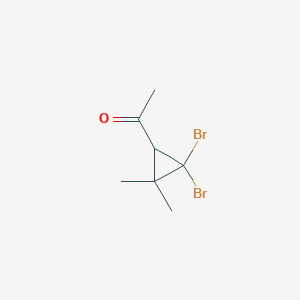
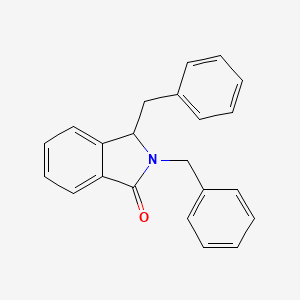
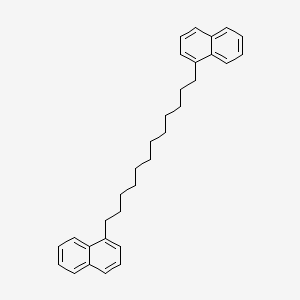
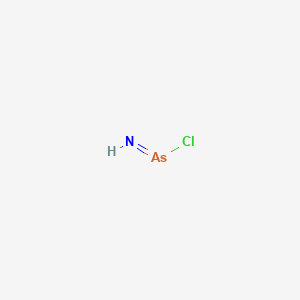

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
